Anti-MRSA Activity of CP5484 (a 7-Methylthioimidazo[5,1-b]thiazole-Derived Carbapenem) is Equipotent to the Last-Resort Drug Vancomycin
The quaternary carbapenem CP5484, synthesized directly from a 7-methylthioimidazo[5,1-b]thiazole intermediate, demonstrated in vitro anti-MRSA activity that was reported to be equipotent to vancomycin (VCM), the standard of care for serious MRSA infections [1]. This represents a high threshold of potency and positions compounds derived from this specific intermediate as comparable to a last-resort therapy. The comparator vancomycin serves as a benchmark for anti-MRSA agents.
| Evidence Dimension | In vitro anti-MRSA activity (potency) |
|---|---|
| Target Compound Data | Equipotent to vancomycin (exact MIC values were not publicly disclosed but are characterized as 'potent' and 'excellent') |
| Comparator Or Baseline | Vancomycin (VCM), the standard-of-care glycopeptide antibiotic for MRSA. |
| Quantified Difference | Equipotent (Qualitative comparison indicating no significant difference in activity). |
| Conditions | In vitro antimicrobial susceptibility testing against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates. |
Why This Matters
This evidence confirms that compounds derived from this intermediate can achieve activity on par with the clinical gold standard for MRSA, making the intermediate crucial for research programs targeting drug-resistant Gram-positive pathogens.
- [1] Maruyama, T., Yamamoto, Y., Kano, Y., Kurazono, M., Matsuhisa, E., Takata, H., Takata, T., & Atsumi, K. (2007). CP5484, a novel quaternary carbapenem with potent anti-MRSA activity and reduced toxicity. Bioorganic & Medicinal Chemistry, 15(19), 6379–6387. View Source
